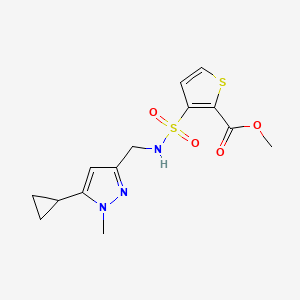
3-(N-((5-シクロプロピル-1-メチル-1H-ピラゾール-3-イル)メチル)スルファモイル)チオフェン-2-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C14H17N3O4S2 and its molecular weight is 355.43. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生物活性
Methyl 3-(N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of thiophene derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.
Chemical Structure and Properties
The molecular structure of this compound includes:
- A thiophene ring , which contributes to its biological activity.
- A pyrazole moiety , known for its role in various pharmacological mechanisms.
- A sulfamoyl group , which may enhance its interaction with biological targets.
Molecular Formula : C₁₅H₁₈N₄O₃S
Molecular Weight : Approximately 342.39 g/mol
Research indicates that compounds containing pyrazole and thiophene structures can interact with specific biological targets, such as:
- Enzymes : Inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammation.
- Receptors : Modulating signaling pathways related to cancer progression.
The sulfamoyl group may enhance binding affinity to target proteins, potentially increasing the efficacy of the compound in therapeutic applications.
Pharmacological Studies
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of methyl 3-(N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate:
-
Anti-inflammatory Activity :
- Compounds with thiophene and pyrazole structures have been shown to reduce inflammation in various animal models by inhibiting COX enzymes.
- A study demonstrated that related pyrazole derivatives exhibited significant anti-inflammatory effects in carrageenan-induced paw edema models.
-
Anticancer Properties :
- Research on pyrazole derivatives suggests they may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators.
- Specific derivatives have shown promise in inhibiting tumor growth in xenograft models.
-
Antimicrobial Activity :
- Some studies have reported antimicrobial effects against a range of bacterial strains, indicating potential applications as antibacterial agents.
Case Study 1: Anti-inflammatory Effects
A study conducted on a series of thiophene-pyrazole derivatives found that one compound significantly reduced inflammation markers in a rat model. The compound's mechanism involved the inhibition of COX enzymes, leading to decreased prostaglandin synthesis.
Case Study 2: Anticancer Activity
In vitro studies on pyrazole derivatives showed that they could inhibit proliferation in breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Data Summary Table
| Activity Type | Compound Tested | Effect Observed | Mechanism |
|---|---|---|---|
| Anti-inflammatory | Thiophene-Pyrazole Derivative | Significant reduction in edema | COX inhibition |
| Anticancer | Pyrazole Derivative | Inhibition of cell proliferation | Induction of apoptosis |
| Antimicrobial | Related Pyrazole Compound | Effective against Gram-positive bacteria | Disruption of bacterial cell wall |
特性
IUPAC Name |
methyl 3-[(5-cyclopropyl-1-methylpyrazol-3-yl)methylsulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S2/c1-17-11(9-3-4-9)7-10(16-17)8-15-23(19,20)12-5-6-22-13(12)14(18)21-2/h5-7,9,15H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFXSUDEGVEDAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNS(=O)(=O)C2=C(SC=C2)C(=O)OC)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














